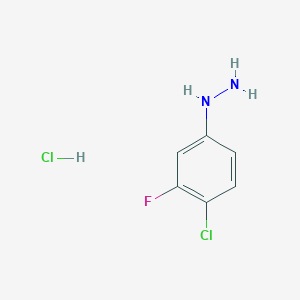

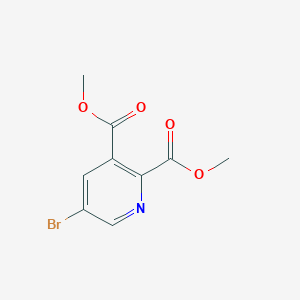

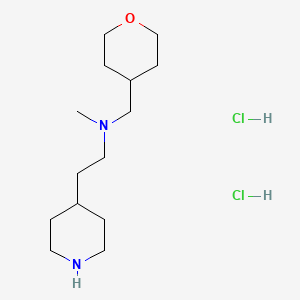

![molecular formula C9H5N3O2 B1424217 5-cyano-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid CAS No. 1190311-47-7](/img/structure/B1424217.png)

5-cyano-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid

Overview

Description

5-cyano-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid is a chemical compound with the molecular formula C9H5N3O2 . It is a type of substituted pyridine, which are important structural motifs found in numerous bioactive molecules .

Synthesis Analysis

The synthesis of substituted pyridines, such as this compound, can be achieved via the remodeling of (Aza)indole/Benzofuran skeletons . This involves a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines .Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyridine ring fused with a pyrrole ring, with a cyano group at the 5-position and a carboxylic acid group at the 3-position .Scientific Research Applications

Synthesis and Reactivity:

- 5-Oxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acids have been synthesized via a three-component condensation process involving 3-aminopyrroles, aromatic aldehydes, and Meldrum's acid. This method effectively produces labile intermediates through regioselective decarboxylation, showcasing the compound's utility in organic synthesis (Lichitsky et al., 2010).

Biological Activity:

- Research on pyrrolopyridine analogs of nalidixic acid has led to the synthesis of compounds like 5-cyano-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid. Notably, some derivatives in this category have exhibited antibacterial activity in vitro, indicating potential biomedical applications (Toja et al., 1986).

Chemical Transformations:

- The compound has been used as an intermediate in the synthesis of other chemicals. For instance, a synthesis process involving the conversion of N-oxide of pyrrolo[3,2-b]pyridine to 5-cyanopyrrolo[3,2-b]pyridine, and subsequent hydrolysis to produce carboxamidopyrrolo[3,2-b]pyridine, demonstrates its versatility in chemical transformations (MacorJohn et al., 1992).

Potential Therapeutic Use:

- The structural similarity of this compound to other compounds with known therapeutic properties, such as its role as an analog in the synthesis of serotonin agonists, highlights its potential in drug discovery (MacorJohn et al., 1992).

Cardiotonic Activity:

- Derivatives of 5-cyano-1,6-dihydro-6-oxo-3-pyridinecarboxylic acids have been studied for their cardiotonic activity. Some of these compounds demonstrated a positive inotropic effect, which is relevant for developing heart disease treatments (Mosti et al., 1992).

Mechanism of Action

Target of Action

5-CYANO-4-AZAINDOLE-3-CARBOXYLIC ACID, also known as 1H-Pyrrolo[3,2-b]pyridine-3-carboxylic acid, 5-cyano- or 5-cyano-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid, is a derivative of indole . Indole derivatives are known to bind with high affinity to multiple receptors, playing a significant role in cell biology . .

Mode of Action

Indole derivatives, in general, are known to interact with their targets, leading to various biological effects . These compounds have been used for the treatment of cancer cells, microbes, and different types of disorders in the human body .

Biochemical Pathways

Indole derivatives are known to possess various biological activities, affecting a broad range of biochemical pathways .

Result of Action

Indole derivatives are known to exhibit various biologically vital properties .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 5-CYANO-4-AZAINDOLE-3-CARBOXYLIC ACID. For instance, it is recommended to prevent the chemical from entering drains, indicating that it may be sensitive to certain environmental conditions . .

Future Directions

The future directions for research on 5-cyano-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid and similar compounds could involve further exploration of their potential as immunomodulators and their efficacy in treating inflammatory and immune diseases . Additionally, the development of robust methods for the synthesis of substituted pyridines could also be a focus of future research .

properties

IUPAC Name |

5-cyano-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5N3O2/c10-3-5-1-2-7-8(12-5)6(4-11-7)9(13)14/h1-2,4,11H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDTJGOZSZSGMEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=CN2)C(=O)O)N=C1C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

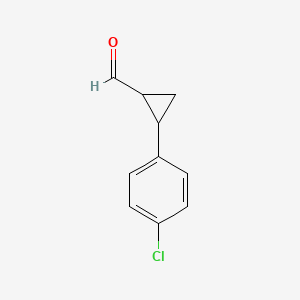

![methyl 3-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylate](/img/structure/B1424138.png)

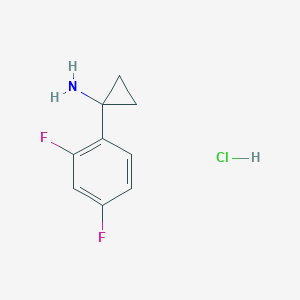

![3-nitro-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid](/img/structure/B1424139.png)

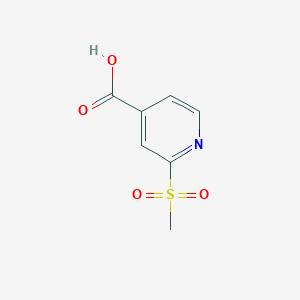

![5-chloro-4-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1424140.png)

![2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile](/img/structure/B1424141.png)